molecular formula C13H19Na2O5P B1673578 フォスプロポフォール二ナトリウム CAS No. 258516-87-9

フォスプロポフォール二ナトリウム

カタログ番号: B1673578
CAS番号: 258516-87-9
分子量: 332.24 g/mol
InChIキー: LWYLQNWMSGFCOZ-UHFFFAOYSA-L
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Pharmacological Properties

Fospropofol disodium undergoes enzymatic conversion to propofol through alkaline phosphatase, resulting in its anesthetic effects. Compared to traditional propofol, fospropofol offers several advantages:

  • Smoother Hemodynamic Profile : Fospropofol exhibits a longer time to peak effect and a more prolonged action, leading to smoother hemodynamic and respiratory responses in patients .
  • Reduced Injection Pain : Unlike propofol, fospropofol does not cause a burning sensation upon intravenous administration, enhancing patient comfort .

Sedation for Endoscopic Procedures

Fospropofol disodium has been extensively studied for sedation during endoscopic procedures. A clinical trial comparing fospropofol with propofol for same-day bidirectional endoscopy in elderly patients demonstrated that fospropofol was non-inferior to propofol regarding the success rate in achieving an appropriate sedation level (MOAA/S score of 1) within five minutes after administration. The success rates were 97.5% for fospropofol compared to 100% for propofol .

Table 1: Efficacy of Fospropofol Disodium in Endoscopy Sedation

StudySample SizeSuccess Rate (MOAA/S Score of 1)Drug Used
Liu et al., 2016248 (Fospropofol)97.5%Fospropofol Disodium
Liu et al., 2016124 (Propofol)100%Propofol

General Anesthesia

Fospropofol is also utilized as an induction agent for general anesthesia. A phase 2 study indicated that a dose of 20 mg/kg fospropofol was effective and safe for inducing anesthesia in patients undergoing elective surgeries, demonstrating comparable efficacy to propofol .

Table 2: Induction Efficacy Comparison

DrugDoseEfficacy Rate (MOAA/S Score of 1)
Fospropofol Disodium20 mg/kgNon-inferior to Propofol
Propofol2 mg/kg100%

Long-term Sedation in Intensive Care Units

Recent studies have explored the use of fospropofol disodium for long-term sedation in patients receiving mechanical ventilation. A trial involving patients expected to require mechanical ventilation for over 24 hours found that fospropofol provided effective sedation while minimizing adverse effects compared to propofol .

Table 3: Long-term Sedation Outcomes

ParameterFospropofol GroupPropofol Group
Time in Target Sedation Range (%)Higher than PropofolLower than Fospropofol
Adverse EventsFewer incidents reportedMore incidents reported

Safety Profile and Side Effects

The safety profile of fospropofol disodium has been a significant focus of clinical research. Studies indicate that it has a lower incidence of respiratory depression compared to propofol, making it a safer option for patients with compromised respiratory function . Additionally, the risk of bacterial contamination is reduced due to its water-soluble nature .

Case Studies and Clinical Trials

Several case studies have reinforced the efficacy and safety of fospropofol disodium across various medical settings:

  • Endoscopy Case Study : In a cohort study involving elderly patients undergoing endoscopy, fospropofol demonstrated effective sedation with minimal adverse effects, supporting its use in similar patient populations .
  • ICU Sedation Study : A prospective trial assessed the feasibility of using fospropofol for long-term sedation in ICU patients, confirming its effectiveness and safety profile when compared to traditional sedatives like propofol .

生化学分析

Biochemical Properties

Fospropofol disodium is metabolized into propofol, formaldehyde, and phosphate by endothelial alkaline phosphatase . The active metabolite, propofol, and fospropofol are highly protein-bound (approximately 98%), primarily to albumin .

Cellular Effects

After in-vivo conversion of fospropofol disodium into propofol, propofol crosses the blood-brain barrier, binds to GABA-A receptors, and acts as an agonist . By binding to GABA-A receptor, it increases chloride conductance, thus inhibiting the firing of new action potentials in the post-synaptic neuron .

Molecular Mechanism

The molecular mechanism of fospropofol disodium involves its conversion into propofol by endothelial alkaline phosphatase . Propofol then crosses the blood-brain barrier, binds to GABA-A receptors, and acts as an agonist . This binding to the GABA-A receptor leads to an increase in chloride conductance, inhibiting the firing of new action potentials in the post-synaptic neuron .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of fospropofol disodium in laboratory settings are limited, it is known that fospropofol disodium is a prodrug that is metabolized into propofol to produce a general anesthesia effect when administered intravenously .

Dosage Effects in Animal Models

In animal models, the bioavailability of propofol from fospropofol disodium delivered orally was found to be appreciable, depending on the dose . Particularly marked bioavailability was observed following fospropofol administration via the intraduodenal route, where bioavailability approximated 100% .

Metabolic Pathways

Fospropofol disodium is metabolized into propofol, formaldehyde, and phosphate by endothelial alkaline phosphatase . The metabolite, formaldehyde, is quickly oxidized into formic acid by glutathione-dependent and independent dehydrogenases and erythrocytes .

Transport and Distribution

Fospropofol disodium and its active metabolite propofol have very different volumes of distribution (Vd). Fospropofol disodium has a low Vd of 0.33 L/kg, while propofol has a high Vd of 5.8 L/kg .

Subcellular Localization

After its in-vivo conversion into propofol by endothelial alkaline phosphatase, propofol crosses the blood-brain barrier , indicating its presence in the central nervous system.

生物活性

Fospropofol disodium is a water-soluble prodrug of propofol, primarily used for sedation in various medical procedures. Its biological activity is characterized by its pharmacokinetic and pharmacodynamic properties, efficacy in inducing sedation, and safety profile. This article presents a detailed overview of the biological activity of fospropofol disodium, supported by clinical studies and data tables.

Fospropofol disodium undergoes conversion to propofol through the action of alkaline phosphatase. Once converted, propofol exerts its effects by binding to GABA-A receptors in the central nervous system, enhancing inhibitory neurotransmission. This mechanism leads to sedation and anesthesia, with a notable effect on chloride ion conductance in neurons .

Key Pharmacokinetic Parameters:

  • Cmax (Maximum Concentration): 78.7 μg/mL after an intravenous bolus of 6 mg/kg.
  • Tmax (Time to Maximum Concentration): Approximately 4 minutes.
  • AUC (Area Under Curve): 19.0 μg⋅h/mL.
  • Volume of Distribution: 0.33±0.069 L/kg for fospropofol; 5.8 L/kg for propofol metabolite.
  • Protein Binding: Approximately 98% for both fospropofol and propofol .

Efficacy in Clinical Trials

Fospropofol disodium has been evaluated in several clinical trials to assess its efficacy and safety compared to traditional propofol formulations. The following table summarizes key findings from recent studies:

Study TypeDosage (mg/kg)Success Rate (MOAA/S Score 1)Comparison GroupFindings
Randomized Controlled Trial20 Fospropofol97.5%Propofol 2Non-inferior efficacy
Dose-Response Study6.5 Fospropofol69%N/ASignificant increase in sedation success
Phase III Trial6.5 Fospropofol100% within 25 minPropofolComparable safety profile

Safety Profile

The safety profile of fospropofol disodium has been demonstrated to be favorable, with a lower incidence of injection pain compared to lipid formulations of propofol. Adverse effects such as respiratory depression and hemodynamic instability are reported but are generally mild and manageable .

Adverse Effects Observed:

  • Mild respiratory depression
  • Injection site pain (less frequent than propofol)
  • Hemodynamic fluctuations (generally stable)

Case Studies and Clinical Applications

Fospropofol disodium has been particularly effective in sedation for procedures like endoscopy and bronchoscopy. A notable case study involved elderly patients undergoing flexible bronchoscopy, where fospropofol provided effective sedation with minimal adverse effects .

In a multicenter trial focusing on gastrointestinal endoscopy, fospropofol was administered at doses ranging from 7.5 to 8.5 mg/kg, demonstrating stable hemodynamics and effective sedation without significant complications .

特性

IUPAC Name

disodium;[2,6-di(propan-2-yl)phenoxy]methyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21O5P.2Na/c1-9(2)11-6-5-7-12(10(3)4)13(11)17-8-18-19(14,15)16;;/h5-7,9-10H,8H2,1-4H3,(H2,14,15,16);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYLQNWMSGFCOZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OCOP(=O)([O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Na2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10180504
Record name Fospropofol disodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10180504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258516-87-9
Record name Fospropofol disodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0258516879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fospropofol disodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10180504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,6-Bis-(1-methylethyl)phenoxymethyl)dihydrogenphosphate disodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FOSPROPOFOL DISODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30868AY0IF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fospropofol disodium
Reactant of Route 2
Fospropofol disodium
Reactant of Route 3
Reactant of Route 3
Fospropofol disodium
Reactant of Route 4
Reactant of Route 4
Fospropofol disodium
Reactant of Route 5
Fospropofol disodium
Reactant of Route 6
Reactant of Route 6
Fospropofol disodium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。